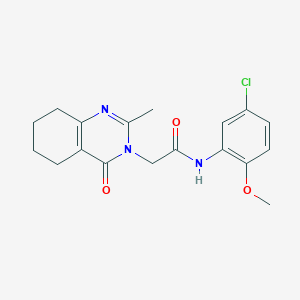

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic organic compound characterized by a hexahydroquinazolinone core fused with a substituted phenyl group via an acetamide linker. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of quinazoline derivatives (known for kinase inhibition) and acetamide-based pharmacophores .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-11-20-14-6-4-3-5-13(14)18(24)22(11)10-17(23)21-15-9-12(19)7-8-16(15)25-2/h7-9H,3-6,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSKKLOZHMKKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

A key application of this compound is its potential as an anticancer agent . In vitro studies have demonstrated that it exhibits activity against a variety of cancer cell lines. For instance, a study conducted using the National Cancer Institute's 60 cell line screening revealed that this compound showed moderate anticancer effects across several types of cancer, including leukemia and breast cancer. The growth inhibition rates varied significantly among different cell lines, indicating its selective cytotoxicity .

Case Study: In Vitro Evaluation

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| Leukemia | 92.48 |

| Breast | 104.68 |

| Lung | 126.61 |

The above table summarizes the results from the screening assay where the compound was tested at a concentration of 10 µM .

Antimicrobial Properties

Beyond its anticancer potential, this compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against certain bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .

Neuroprotective Effects

Recent research indicates that N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide may possess neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Animal model studies have shown that the compound can reduce neuroinflammation and oxidative stress markers .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for higher yields or specific biological activities. Various derivatives have been synthesized to enhance its pharmacological properties. For example, modifications on the quinazoline moiety have led to compounds with improved potency against specific cancer types .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 5-chloro-2-methoxyphenyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces chlorine with a hydroxyl group, forming N-(5-hydroxy-2-methoxyphenyl)-2-(2-methyl-4-oxo-hexahydroquinazolin-3-yl)acetamide .

-

Amination : Treatment with ammonia or primary amines in polar aprotic solvents (e.g., DMF) yields substituted aniline derivatives .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxylation | NaOH (2M), 80°C, 6h | Hydroxy derivative | 72 | |

| Amination | NH₃/EtOH, 60°C, 12h | Aniline analog | 58 |

Oxidation and Reduction Reactions

The 4-oxo group in the hexahydroquinazolinone core undergoes selective redox transformations:

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, forming 2-(2-methyl-4-hydroxy-hexahydroquinazolin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide .

-

Oxidation : Strong oxidizing agents like KMnO₄ convert the ketone to a carboxylic acid under acidic conditions .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄/MeOH, 0°C, 2h | Alcohol derivative | 85 | |

| Oxidation | KMnO₄/H₂SO₄, reflux | Carboxylic acid | 63 |

Hydrolysis of the Acetamide Linker

The acetamide group is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2-(2-methyl-4-oxo-hexahydroquinazolin-3-yl)acetic acid and 5-chloro-2-methoxyaniline .

-

Basic Hydrolysis : NaOH (2M) produces the corresponding carboxylate salt .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8h | Acetic acid + aniline | 89 | |

| Basic Hydrolysis | NaOH (2M), 60°C, 4h | Carboxylate salt | 78 |

Ring-Opening and Rearrangement Reactions

The hexahydroquinazolinone ring participates in ring-opening reactions:

-

Acid-Catalyzed Ring Opening : Treatment with H₂SO₄ opens the ring, forming a linear diamino-ketone intermediate that can re-cyclize under modified conditions .

-

Base-Mediated Rearrangement : In the presence of K₂CO₃, the ring undergoes tautomerization to form iso-quinazolinone derivatives .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ (conc.), 25°C, 24h | Linear diamino-ketone | 67 | |

| Base-Mediated | K₂CO₃/DMF, 100°C, 6h | Iso-quinazolinone | 55 |

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl ring directs electrophilic attack to the para position relative to the methoxy group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro derivative | 74 | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 4h | Sulfonic acid | 68 |

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl analog | 82 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

- Compound 6a–o (): These derivatives feature a thioxothiazolidinone ring linked to a 3-phenyl-3,4-dihydroquinazolin-4-one via a sulfanyl acetamide bridge. Unlike the target compound’s hexahydroquinazolinone (saturated), these analogues retain aromaticity in the quinazolinone ring, which may enhance π-π stacking but reduce metabolic stability.

- N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These compounds replace the quinazolinone with a coumarin-oxygenated acetamide system. The coumarin moiety offers fluorescence properties and distinct hydrogen-bonding patterns, diverging from the target compound’s focus on quinazoline-related bioactivity .

Acetamide Derivatives with Heterocyclic Modifications

- N′-(Aryl)-2-oxo-2-(isoxazol-3-yl)acetohydrazonoyl Cyanides (): Compounds 41–45 incorporate isoxazole rings and hydrazonoyl cyanide groups. The isoxazole’s electron-rich nature may enhance dipole interactions but reduce steric bulk compared to the hexahydroquinazolinone .

- 2-Chloro-N-aryl Acetamide Derivatives (): These compounds, such as 6e (IC₅₀ = 4.6 μM on PANC-1), feature oxadiazole-thiol and pyridinyl groups. The chloroacetamide group in these derivatives may confer electrophilic reactivity absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

- Melting Points and Purity: Compounds in exhibit melting points ranging from 185–216°C (e.g., 42: 185–186°C; 44: 215–216°C), suggesting high crystallinity. The target compound’s melting point is unreported, but its hexahydroquinazolinone core may reduce symmetry and lower melting points compared to aromatic analogues .

- Lipophilicity : The 5-chloro-2-methoxyphenyl group in the target compound likely increases logP compared to Compound 3a–l () , which contains a polar chromen-7-yloxy group. This lipophilicity could enhance blood-brain barrier penetration but risk off-target binding .

Q & A

Q. How to design analogs with enhanced blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.